1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-
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Overview
Description
1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by a phthalazinone core structure with a 3-hydroxypropylamino substituent at the 4-position. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with 3-chloropropanol in the presence of a base to introduce the 3-hydroxypropylamino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of various substituted phthalazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Phthalazinone: The parent compound without the 3-hydroxypropylamino substituent.
4-Aminophthalazinone: A derivative with an amino group at the 4-position.
3-Hydroxypropylphthalazinone: A derivative with a 3-hydroxypropyl group at the 4-position.
Uniqueness: 1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]- is unique due to the presence of both the phthalazinone core and the 3-hydroxypropylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
53442-56-1 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H13N3O2/c15-7-3-6-12-10-8-4-1-2-5-9(8)11(16)14-13-10/h1-2,4-5,15H,3,6-7H2,(H,12,13)(H,14,16) |
InChI Key |
VUBRPJZEDRNOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NCCCO |
Origin of Product |
United States |
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